3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
Description
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a 3-chloro substituent on the aromatic ring and a 3-hydroxyazetidin-1-yl group at the 2-position.
Such structural features are critical in medicinal chemistry, where azetidine rings are increasingly explored for their conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-9-3-1-2-7(6-13)10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
QFKSQYOMYADPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=C2Cl)C=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
This method leverages the reactivity of halogenated benzaldehydes with nitrogen-containing heterocycles.
- Starting material : 3-Chloro-2-fluorobenzaldehyde
- Reagent : 3-Hydroxyazetidine
- Conditions :
- Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)
- Catalyst: Sodium iodide (NaI)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 60–80°C, 12–24 hours
The fluorine atom at the 2-position undergoes nucleophilic displacement by the azetidine’s nitrogen, while the aldehyde and chloro groups remain intact.
Key Data :
| Parameter | Value |
|---|---|
| Yield (analogous reaction) | 70–85% |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography |
Reductive Amination Pathway
This approach involves coupling a pre-functionalized benzaldehyde derivative with 3-hydroxyazetidine.
- The aldehyde group may require protection (e.g., as an acetal) during the reduction step.
- Competing side reactions (e.g., imine formation) necessitate precise stoichiometry.
Multi-Step Synthesis from Fragments
A modular strategy combining azetidine and benzaldehyde precursors:
Step 1 : Synthesis of 3-Hydroxyazetidine
Step 2 : Functionalization of Benzaldehyde Core
- Introduce the chloro group at position 3 via electrophilic chlorination (e.g., Cl₂/FeCl₃).
- Install a leaving group (e.g., bromide) at position 2 for subsequent substitution.
Step 3 : Final Coupling
- React 3-chloro-2-bromobenzaldehyde with 3-hydroxyazetidine under Ullmann or Buchwald-Hartwig conditions.
Critical Reaction Optimization
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
- Temperature Control : Elevated temperatures (≥60°C) improve reaction rates but risk aldehyde oxidation.
- Workup :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, minimal steps | Requires activated leaving group |
| Reductive Amination | Mild conditions | Multiple protection/deprotection steps |
| Fragment Coupling | Modular design | Lengthy synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in various interactions, including halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural attributes of 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde with similar benzaldehyde derivatives:
Key Observations :
- Electron Effects : The hydroxyazetidine group (electron-donating via -OH) contrasts with electron-withdrawing groups like nitro (in ) or thioether (in ), altering electrophilic aromatic substitution reactivity.
- Hydrogen Bonding: The hydroxyazetidine moiety enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., methylsulfanyl in ), improving aqueous solubility and target interaction.
Physicochemical Properties
- Solubility : Hydroxyazetidine likely increases water solubility relative to methylsulfanyl (logP ~4.96 for vs. estimated ~2.5 for the target compound).
- Stability : Azetidines are less prone to ring-opening than larger heterocycles, enhancing metabolic stability compared to pyrazole derivatives .
- Chromatographic Behavior: Benzaldehydes with polar substituents (e.g., hydroxyazetidine) may exhibit shorter retention times in reversed-phase HPLC compared to non-polar analogs, as seen in ODS column studies for benzaldehyde derivatives .
Biological Activity
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, highlighting its antiproliferative effects and interactions with cellular processes.
Synthesis and Structural Properties
The synthesis of this compound typically involves multicomponent reactions, which yield high purity and yield of the desired product. The structural integrity of the compound is crucial for its biological activity, particularly the presence of the azetidine ring and the chloro substituent, which influence its interaction with biological targets.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been evaluated for its effects on breast cancer cells (MCF-7), where it demonstrated potent activity comparable to established chemotherapeutic agents.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 17 | Inhibition of tubulin polymerization |
| HEK-293T | >50 | Minimal cytotoxicity |
The compound's mechanism involves targeting tubulin polymerization, which is critical for mitotic spindle formation during cell division. The presence of the azetidine ring allows it to bind effectively to the colchicine site on β-tubulin, disrupting normal microtubule dynamics. This leads to G2/M phase arrest in the cell cycle and subsequent apoptosis.
Figure 1: Proposed Mechanism of Action
Proposed Mechanism (Illustration of tubulin binding and inhibition)
Case Studies
Several studies have reported on the efficacy of similar compounds in preclinical models. For instance, a study demonstrated that derivatives of azetidinones exhibited promising antitumor activity by inducing apoptosis through modulation of BAX and Bcl-2 protein expressions . Another investigation highlighted that compounds with structural similarities to this compound showed effective inhibition of cell proliferation in various cancer models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the azetidine ring can enhance biological activity. The introduction of electron-withdrawing groups such as chlorine at the C-3 position significantly increases potency against cancer cells.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| C-3 Chlorine | Increased potency |
| Hydroxyl Group | Enhanced solubility |
| Aromatic Substituents | Improved binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
